生物素-11-dUTP

描述

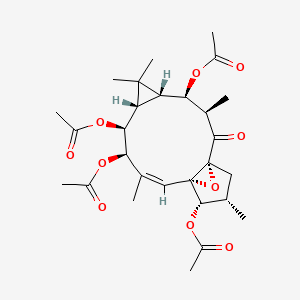

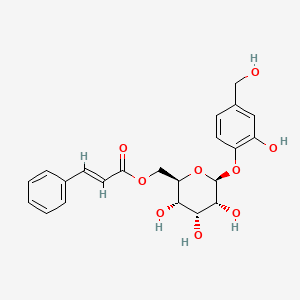

Biotin-11-dUTP is a biotin-labeled dUTP . It is commonly used in PCR, nick translation, and reverse transcription . It is also frequently used in apoptosis assays . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye or agarose/magnetic beads .

Synthesis Analysis

Biotin-11-dUTP is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dTTP . The optimal substrate properties and labeling efficiency, as well as an efficient detection of the Biotin moiety, is ensured by an 11-atom linker attached to the C5 position of uridine .Molecular Structure Analysis

The molecular formula of Biotin-11-dUTP is C28H45N6O17P3S . The molecular weight is 862.67 g/mol .Chemical Reactions Analysis

Biotin-11-dUTP can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment, and DNA Polymerase I .Physical and Chemical Properties Analysis

Biotin-11-dUTP is a colorless to slightly yellow filtered solution (30 kDa) in 10 mM Tris-HCl . Its concentration is 1.0 mM - 1.1 mM and the pH is 7.5 ±0.5 .科学研究应用

DNA测序和杂交

生物素-11-dUTP 已用于 DNA 测序和杂交研究。它可以使用 DNA 聚合酶整合到 DNA 中,从而使用生物素化探针检测 DNA 序列。该方法因其保留 DNA 杂交特性的能力而具有重要意义,允许准确定位特定序列 (Woodhead, Figueiredo, & Malcolm, 1988).

蛋白质-DNA复合物回收

This compound 已成为蛋白质-DNA 复合物回收的关键。例如,将其用于将 DNA 与链霉亲和素-琼脂糖亲和柱结合,允许在非变性条件下分离特定的蛋白质-DNA 复合物,这对于研究其天然结构至关重要 (Shimkus, Levy, & Herman, 1985).

分子生物学中的亲和探针

在分子生物学研究中,this compound 作为各种 DNA 和 RNA 聚合酶的有效底物。它整合到多核苷酸中,能够创建亲和探针,用于检测和分离特定的 DNA 和 RNA 序列。这在基因组学和转录组学中具有广泛的应用 (Langer, Waldrop, & Ward, 1981).

原位杂交技术

This compound 在原位杂交中发挥着至关重要的作用,尤其是在电子显微镜水平上。它已被用于定位组织切片上的转录本,为细胞和分子生物学研究做出了重大贡献 (Binder et al., 1986).

作用机制

Biotin-11-dUTP is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dTTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye or agarose/magnetic beads .

安全和危害

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

未来方向

Biotin-11-dUTP is commonly used for PCR, nick translation, as well as reverse transcription . It is also suitable for apoptosis assays . The optimal final concentration of Biotin-11-dUTP may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the Biotin-11-dUTP/dTTP ratio is recommended .

- Day et al. (1990) Synthesis in vitro and application of biotinylated DNA probes for human papilloma virus type 16 by utilizing the polymerase chain reaction. Biochem J 267:119 .

- Ried et al. (1992) Simultaneous visualization of severe different DNA probes by in situ hybridization using combinatorial fluorescence and digital imaging microscopy. Proc. Natl. Acad. Sci. USA 89:1388 .

- Langer et al. (1981) Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. Proc Natl Acad Sci USA 78:6633 .

- Brigati et al. (1983) Detection of viral genomes in cultured cells and para nembedded tissue sections using biotin-labled hybridization probes .

- Choi JH, Kim SY, Kim SK, et al. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells. Journal of Biological Chemistry, 2015, 290 (48): 28812-28821 .

属性

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRNEVJSOSKAOC-VPHBQDTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N6O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86303-25-5 | |

| Record name | Biotin-11-dutp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)

![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate](/img/structure/B1236036.png)

![1-[[(6R,7R)-2-Carboxy-7-[[2-[(Z)-(2-hydroxy-2-oxo-1,1-dimethylethoxy)imino]-2-(2-aminothiazole-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-ene]-3-ylmethyl]pyridinium](/img/structure/B1236037.png)